molecular formula C10H11N3O2 B11768862 ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B11768862
M. Wt: 205.21 g/mol
InChI Key: BELYKFLQDMOXDA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyrrole and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific reagents to facilitate the formation of the fused ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a building block for the synthesis of various bioactive molecules and pharmaceuticals. The compound’s unique structure makes it a valuable scaffold for designing inhibitors of specific enzymes and receptors, such as fibroblast growth factor receptors (FGFRs) .

Mechanism of Action

The mechanism of action of ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit the activity of FGFRs, leading to the suppression of cancer cell proliferation and migration .

Comparison with Similar Compounds

Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-8-6(13-9(7)11)4-3-5-12-8/h3-5,13H,2,11H2,1H3

InChI Key

BELYKFLQDMOXDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1N=CC=C2)N

Origin of Product

United States

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